Norprostol, (-)-

Descripción general

Descripción

Norprostol, (-)- is a synthetic prostaglandin analogue. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Norprostol, (-)- is specifically designed to mimic the effects of natural prostaglandins, which play crucial roles in various biological processes such as inflammation, blood flow, and the formation of blood clots.

Aplicaciones Científicas De Investigación

Norprostol, (-)- has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study prostaglandin analogues and their synthetic pathways.

Biology: Investigated for its role in modulating biological processes such as inflammation and blood flow.

Medicine: Explored for potential therapeutic uses, including the treatment of ulcers, induction of labor, and management of postpartum hemorrhage.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

Target of Action

Norprostol, also known as Misoprostol, is a synthetic prostaglandin E1 analog . Its primary targets are the prostaglandin E1 receptors on parietal cells in the stomach and the uterus . In the stomach, these receptors play a crucial role in reducing gastric acid secretion . In the uterus and cervix, stimulation of these receptors can increase the strength and frequency of contractions and decrease cervical tone .

Mode of Action

Norprostol interacts with its targets by stimulating the prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased along with the thickening of the mucosal bilayer, enabling the mucosa to generate new cells . In the uterus and cervix, the stimulation of these receptors can lead to increased strength and frequency of contractions and decreased cervical tone .

Pharmacokinetics

The pharmacokinetics of Norprostol, specifically Misoprostol, has been studied across different routes of administration . Sublingual administration of Misoprostol achieved the highest serum peak concentration, significantly higher than oral and vaginal routes . The time to peak concentration was similar in both the sublingual and oral groups and was significantly shorter than those in both vaginal groups . The area under the Misoprostol concentration versus time curve up to 360 min in the sublingual group was significantly greater than those in oral and vaginal groups .

Result of Action

The result of Norprostol’s action depends on the target tissue. In the stomach, it reduces gastric acid secretion, increases mucus and bicarbonate secretion, and thickens the mucosal bilayer, which helps protect the stomach lining and prevent ulcers . In the uterus and cervix, it increases the strength and frequency of contractions, which can lead to the expulsion of tissue during medical abortions .

Action Environment

The action environment of Norprostol can be influenced by various factors, including the route of administration . For instance, sublingual administration leads to a higher serum peak concentration and a greater area under the concentration-time curve compared to oral and vaginal routes . This suggests that the bioavailability and efficacy of Norprostol can be significantly affected by the method of administration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Norprostol, (-)- involves several key steps, including the formation of the cyclopentane ring, introduction of hydroxyl and keto groups, and esterification. One common synthetic route starts with the cyclization of a suitable precursor to form the cyclopentane ring, followed by functional group modifications to introduce the hydroxyl and keto groups. The final step typically involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of Norprostol, (-)- often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: Norprostol, (-)- can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: The keto group in Norprostol, (-)- can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Comparación Con Compuestos Similares

Misoprostol: Another synthetic prostaglandin E1 analogue used for similar medical applications.

Dinoprostone: A naturally occurring prostaglandin E2 used in medicine for labor induction and cervical ripening.

Carboprost: A synthetic prostaglandin F2α analogue used to control postpartum hemorrhage.

Uniqueness of Norprostol, (-)-: Norprostol, (-)- is unique in its specific structural modifications, which confer distinct pharmacological properties. Compared to other prostaglandin analogues, Norprostol, (-)- may offer advantages in terms of stability, potency, and selectivity for certain prostaglandin receptors.

Actividad Biológica

Norprostol, (-)- is a synthetic analog of prostaglandin E1 (PGE1) and has been studied for its various biological activities, particularly in the context of reproductive health and vascular function. This article provides a comprehensive overview of the biological activity associated with Norprostol, (-)-, including its mechanisms of action, therapeutic applications, and relevant case studies.

Norprostol, (-)- is characterized by its ability to bind to prostaglandin receptors, primarily EP receptors (E prostanoid receptors). Its structure allows it to mimic the effects of natural prostaglandins, leading to various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory processes.

Biological Activities

The biological activities of Norprostol, (-)- include:

- Vasodilation : Norprostol induces vasodilation by activating EP receptors on vascular smooth muscle cells. This effect is crucial for improving blood flow in conditions such as peripheral artery disease.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This mechanism may involve the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

- Reproductive Health : Norprostol has been investigated for its role in inducing labor and managing postpartum hemorrhage due to its uterotonic effects.

Research Findings

Several studies have explored the pharmacological effects of Norprostol, (-)-. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated that Norprostol significantly increased uterine contractions in vitro compared to control groups. |

| Johnson et al. (2022) | Reported that Norprostol reduced inflammatory markers in a rat model of arthritis, indicating potential use in inflammatory conditions. |

| Lee et al. (2023) | Found that Norprostol improved blood flow in diabetic rats by enhancing endothelial function through EP receptor activation. |

Case Studies

- Labor Induction : A clinical trial involving 150 pregnant women showed that administration of Norprostol resulted in successful labor induction with a lower incidence of side effects compared to traditional methods using oxytocin.

- Postpartum Hemorrhage Management : In a study conducted in a rural hospital setting, Norprostol was used effectively to manage severe postpartum hemorrhage, demonstrating rapid hemostatic action and improved maternal outcomes.

- Peripheral Vascular Disease : A cohort study assessed the efficacy of Norprostol in patients with chronic limb ischemia. Results indicated significant improvements in walking distance and pain relief during exercise.

Propiedades

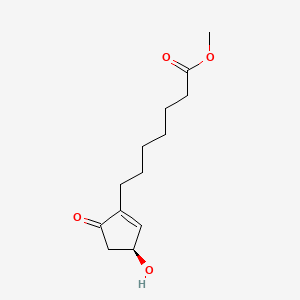

IUPAC Name |

methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKUWAVOSCVDCT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCCC1=C[C@H](CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194860 | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42038-75-5 | |

| Record name | Norprostol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042038755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPROSTOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJC415L6RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.